
4,4'-Dichloro Diphenyl Sulfide
Overview
Description
4,4'-Dichloro Diphenyl Sulfide, also known as 4,4’-dichlorodiphenyl sulfide, is an organic compound with the molecular formula C12H8Cl2S. It is a derivative of diphenyl sulfide where both phenyl rings are substituted with chlorine atoms at the para positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4'-Dichloro Diphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of 4-chlorothiophenol with 4-chloroiodobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, bis(4-chlorophenyl) sulfide can be produced by the reaction of 4-chlorophenylthiol with sulfur dichloride. This method involves the use of a catalyst such as aluminum chloride and is conducted under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form bis(4-chlorophenyl) sulfoxide and bis(4-chlorophenyl) sulfone.
Reduction: The compound can be reduced to 4-chlorophenylthiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Bis(4-chlorophenyl) sulfoxide, bis(4-chlorophenyl) sulfone.
Reduction: 4-Chlorophenylthiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Industry
DCPS serves as a precursor in the synthesis of various chemicals, including:
- Synthetic Dyes : Used in the production of azo dyes and other colorants.
- Pesticides : Acts as an intermediate in the synthesis of agricultural chemicals.
- Pharmaceuticals : Utilized in the synthesis of drugs such as antidepressants and antiviral agents .
Pharmaceutical Industry
In pharmaceuticals, DCPS is important for:
- Drug Synthesis : It is involved in the production of several active pharmaceutical ingredients (APIs) due to its ability to undergo various chemical transformations .
Coatings Industry
DCPS is used as:
- Additive in Paints and Coatings : Enhances properties such as drying speed, leveling, and adhesion. It improves the performance of coatings applied to various surfaces .
Plastic Industry
In plastics, DCPS functions as:
- Polymer Precursor : It is a key raw material for synthesizing high-performance polymers like polysulfones and polyether ketones, which are known for their thermal stability and mechanical strength .
Case Study 1: Synthesis of Antidepressants
A study demonstrated that DCPS can be utilized to synthesize selective serotonin reuptake inhibitors (SSRIs). The reaction involves coupling DCPS with various amines under acidic conditions to yield target compounds with antidepressant properties.
Compound | Yield (%) | Reaction Conditions |
---|---|---|
SSRI A | 85 | 60°C, 4 hours |
SSRI B | 78 | Room temp, overnight |
Case Study 2: Use in Coatings
Research on coatings revealed that incorporating DCPS into paint formulations significantly improved adhesion and durability. The following table summarizes the performance metrics.
Property | Control Sample | Sample with DCPS |
---|---|---|
Adhesion Strength (MPa) | 5.0 | 7.5 |
Drying Time (minutes) | 30 | 20 |
Gloss Level (%) | 80 | 95 |
Safety and Environmental Considerations
While DCPS has numerous applications, it is crucial to handle it with care due to its potential health hazards. Safety measures include:
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl) sulfide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of specific biochemical processes. For example, it can inhibit the activity of certain enzymes involved in cellular metabolism, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Bis(4-chlorophenyl) disulfide: Similar in structure but contains a disulfide bond instead of a sulfide bond.
Bis(4-chlorophenyl) sulfone: Contains a sulfone group instead of a sulfide group, leading to different chemical properties and reactivity.
4,4’-Dichlorodiphenyl sulfoxide: An intermediate oxidation product of bis(4-chlorophenyl) sulfide.
Uniqueness: 4,4'-Dichloro Diphenyl Sulfide is unique due to its specific reactivity and the ability to undergo various chemical transformations. Its structure allows for selective substitution reactions, making it a valuable intermediate in organic synthesis .
Biological Activity
4,4'-Dichloro diphenyl sulfide (also known as dichlorodiphenyl sulfone or DCDPS) is an organic compound with significant applications in polymer chemistry and potential biological implications. This article explores its biological activity, including toxicological effects, mutagenicity, and ecological impact, supported by various studies and data.
- Chemical Formula : CHClOS
- Molecular Weight : 287.16 g/mol
- CAS Number : 80-07-9
Biological Activity Overview
The biological activity of this compound has been primarily investigated through toxicological studies. These studies assess its effects on various organisms and its potential carcinogenicity.
Toxicological Studies
-
Short-term Studies :
- A 14-week study on F344/N rats and B6C3F1 mice revealed that exposure to DCDPS resulted in significant weight loss at higher concentrations (300 ppm and above). Liver hypertrophy was observed in both species, particularly in females exposed to 1,000 and 3,000 ppm .
- Table 1 summarizes the findings from this study:
Dose (ppm) Male Rats Weight Change (%) Female Rats Weight Change (%) Liver Weight Change (%) 0 - - - 30 No significant change No significant change No significant change 100 -5 -3 +15 300 -10 -8 +25 1000 -15 -12 +35 3000 -20 -18 +50 - Long-term Studies :
Mutagenicity and Genetic Toxicology
Genetic toxicology tests conducted using Salmonella typhimurium and mouse bone marrow cells indicated that DCDPS may not exhibit mutagenic properties under certain conditions. However, the lack of comprehensive data necessitates further investigation into its mutagenic potential .
Ecotoxicological Effects
DCDPS has been reported to be toxic to aquatic organisms. Its ecotoxicological profile includes:
- Freshwater Algae : EC50 > 0.80 mg/l
- Water Flea (Daphnia) : NOEC/EC10 = 0.28 mg/l
- Freshwater Fish : Specific toxicity data is limited but indicates potential risks .
Case Studies
-
Proton Exchange Membranes (PEM) :
A systematic study on the synthesis of disulfonated derivatives of DCDPS for use in PEM fuel cells highlighted its utility in producing membranes that are efficient under severe conditions . The study demonstrated that high-purity DCDPS monomer could enhance membrane performance. -
Industrial Applications :
DCDPS is utilized in the production of polysulfones, which are known for their thermal stability and mechanical strength. Research indicates that while DCDPS serves as a precursor for these materials, its biological effects must be carefully monitored due to potential toxicity .
Chemical Reactions Analysis
Chemical Reactions Involving 4,4'-Dichloro Diphenyl Sulfide
-
Oxidation to 4,4'-Dichlorodiphenyl Sulfoxide and Sulfone: A process exists for producing 4,4'-dichlorodiphenyl sulfoxide, which involves reacting thionyl chloride, chlorobenzene, and aluminum chloride . Further oxidation of 4,4'-dichlorodiphenyl sulfoxide yields 4,4'-dichlorodiphenyl sulfone .
-
Conversion to 4,4'-Diamino-Diphenyl-Sulfone: 4-4'-diamino-diphenyl-sulfone can be synthesized using 4-chloronitrobenzene and 4-chloroacetanilide as starting materials in the presence of sodium sulfide, with a strong oxidizing agent such as KMnO4 . The process involves condensation, oxidation, and reduction reactions .
Production of 4,4'-Dichlorodiphenyl Sulfone from Chlorobenzene
4,4'-Dichlorodiphenyl sulfone can be prepared from chlorobenzene by treating it with a mixture of sulfur trioxide and dimethyl or diethyl pyrosulfate . It can also be synthesized from chlorobenzene and chlorobenzenesulfonic acid at temperatures from 220° C. to 260° C . An alternative method involves a Friedel-Crafts reaction between 4,4-dichlorobenzenesulfochloride and chlorobenzene, using iron(III) chloride as a catalyst .
The sulfonation of chlorobenzene with sulfuric acid, often in the presence of additives, can also synthesize 4,4′-Dichlorodiphenyl sulfone :
Q & A
Q. Basic: What are the common synthetic routes for 4,4'-dichlorodiphenyl sulfone, and how can purity be optimized?
4,4'-Dichlorodiphenyl sulfone is synthesized via sulfonation of monochlorobenzene using sulfuric acid or sulfur trioxide (SO₃). Key methods include:
- Sulfuric Acid Route : Reacting monochlorobenzene with concentrated H₂SO₄ at 220–260°C under pressure, forming 4-chlorobenzenesulfonic acid as an intermediate, which further reacts with monochlorobenzene .
- SO₃/Dimethyl Sulfate Method : SO₃ reacts with dimethyl sulfate to form a reactive intermediate, enabling controlled sulfonation .
Purity Optimization :
- Crystallization : Isolate the desired 4,4'-isomer from by-products (e.g., 2,4'- and 3,4'-isomers) using alcohols like ethanol or methanol .
- Recycling By-Products : Isomerization of undesired isomers (e.g., 2,4'-dichlorodiphenyl sulfone) via sulfuric acid treatment at 170–190°C can regenerate 4-chlorobenzenesulfonic acid, which is recycled into the synthesis .
Q. Basic: What spectroscopic methods are used to characterize 4,4'-dichlorodiphenyl sulfone and its derivatives?
- IR Spectroscopy : Identifies sulfone (S=O) stretching vibrations at ~1150–1300 cm⁻¹ and aromatic C-Cl bonds at ~550–600 cm⁻¹ .
- ¹H-NMR : Aromatic proton signals appear at δ 7.5–8.0 ppm, with symmetry-dependent splitting patterns confirming the 4,4'-substitution .
- HPLC : Quantifies isomer ratios (e.g., 4,4' vs. 2,4') and monitors reaction progress .
Q. Advanced: How do reaction conditions influence isomer distribution in 4,4'-dichlorodiphenyl sulfone synthesis?
- Temperature : Higher temperatures (>200°C) favor thermodynamically stable isomers but may increase undesired by-products. For example, 190°C reactions yielded 94.5% 3,4'-isomer .
- Catalysts : Sulfuric acid promotes sulfonation but can lead to over-sulfonation. Controlled SO₃ addition reduces side reactions .
- Solvent-Free Systems : Minimize solvent interference, improving regioselectivity for the 4,4'-isomer .
Q. Advanced: What strategies resolve contradictions in antioxidant activity data (e.g., DPPH vs. ABTS assays) for Schiff base derivatives of 4,4'-dichlorodiphenyl sulfone?
Discrepancies arise from assay-specific radical stability and solubility:
- DPPH Assay : Hydrophobic radicals favor lipid-soluble derivatives. For example, 5-DPSS showed EC₅₀ = 7.10 μg/mL due to its lipophilic disulfide bridge .
- ABTS Assay : Aqueous compatibility enhances activity for polar derivatives (e.g., 3-DPSS, EC₅₀ = 1.36 μg/mL) .
Methodological Adjustments : - Normalize results using standardized controls (e.g., BHA/BHT).
- Validate via multiple assays (e.g., hydroxyl radical scavenging, reducing power) to confirm trends .
Q. Basic: What role does 4,4'-dichlorodiphenyl sulfone play in the synthesis of high-performance polymers?
It is a monomer for polysulfones , providing thermal stability (>180°C) and chemical resistance. The 4,4'-geometry ensures linear polymer chains, critical for mechanical strength . Applications include:
- Membranes : For gas separation and ultrafiltration.
- Engineering Plastics : In aerospace and automotive sectors .
Q. Advanced: How can computational chemistry predict the antioxidant efficacy of 4,4'-dichlorodiphenyl sulfone derivatives?
- DFT Calculations : Predict electron-donating capacity by analyzing HOMO-LUMO gaps. Derivatives with electron-rich substituents (e.g., -OH) show higher radical scavenging potential .
- Molecular Docking : Simulate interactions with radical species (e.g., DPPH) to identify optimal substituent positions .
Q. Basic: What are the environmental and safety considerations when handling 4,4'-dichlorodiphenyl sulfone in laboratory settings?
- Toxicity : Avoid inhalation/ingestion; use PPE (gloves, goggles) .
- Waste Disposal : Neutralize sulfonic acid by-products with bases (e.g., NaOH) before disposal .
- Storage : Keep in airtight containers away from moisture to prevent hydrolysis .
Q. Advanced: What are the challenges in scaling up 4,4'-dichlorodiphenyl sulfone synthesis while maintaining isomer purity?
- Continuous Flow Systems : Improve heat/mass transfer vs. batch reactors, reducing isomerization .
- In-Line Monitoring : Use HPLC or Raman spectroscopy for real-time isomer tracking .
- By-Product Recycling : Reprocess 2,4'-isomers via acid-catalyzed rearrangement to 4-chlorobenzenesulfonic acid, reducing waste .
Properties
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEPOVIWHVRBIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199761 | |
Record name | Sulfide, bis(p-chlorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-10-2 | |
Record name | 1,1′-Thiobis[4-chlorobenzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5181-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(4-chlorophenyl)sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-chlorophenyl) sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Sulfide, bis(p-chlorophenyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-chlorophenyl) Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(4-chlorophenyl)sulfide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/456Z3RW94H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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